molecular formula C21H20N2O3S B2924152 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-naphthamide CAS No. 941985-98-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-naphthamide

Cat. No.: B2924152
CAS No.: 941985-98-4
M. Wt: 380.46
InChI Key: PCZNJZCGPAEFIB-UHFFFAOYSA-N
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Description

“N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-naphthamide” is a synthetic organic compound characterized by a unique structural framework combining a 1,1-dioxidoisothiazolidine moiety, a substituted phenyl group, and a 2-naphthamide group. The core structure includes:

  • 1,1-Dioxidoisothiazolidine ring: A five-membered heterocycle containing sulfur and nitrogen, with two oxygen atoms as sulfone substituents. This group is known to enhance metabolic stability and influence electronic properties in medicinal chemistry .
  • 2-Naphthamide: A naphthalene-derived amide group, contributing to aromatic stacking interactions and lipophilicity.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15-7-10-19(23-11-4-12-27(23,25)26)14-20(15)22-21(24)18-9-8-16-5-2-3-6-17(16)13-18/h2-3,5-10,13-14H,4,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZNJZCGPAEFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-naphthamide is a synthetic organic compound that has garnered interest due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and any available case studies or research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Dioxidoisothiazolidin moiety : This structure may contribute to the compound's reactivity and biological interactions.
  • Naphthamide group : Known for its role in various biological activities, it enhances the compound's potential effectiveness.
  • Molecular formula : C₁₈H₁₈N₂O₃S
  • Molecular weight : 384.5 g/mol

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activity. Antioxidants are essential in mitigating oxidative stress within cells, which is linked to various diseases, including cancer and neurodegenerative disorders. However, specific data on the antioxidant capacity of this compound remains sparse .

Cytotoxicity

Preliminary studies suggest that compounds with dioxidoisothiazolidin groups may possess cytotoxic effects against certain cancer cell lines. The mechanism typically involves inducing apoptosis or programmed cell death through disruption of cellular pathways. Further research is necessary to quantify these effects specifically for this compound.

Case Studies and Research Findings

Currently, there is a lack of published case studies directly involving this compound. However, research on related compounds provides insight into potential applications:

  • Inhibition of CDK2 : As noted earlier, this action could be leveraged in cancer therapies where cell cycle regulation is critical.
  • Antioxidant activity : Similar compounds have demonstrated significant antioxidant properties that could be beneficial in preventing oxidative damage in various diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructure FeaturesBiological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamideIndazole moietyPotential anti-cancer properties
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamideMethoxy substitutionCytotoxic effects against cancer cells

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituent (R) Molecular Formula Molecular Weight Notable Features Source
Target Compound: this compound 2-Naphthamide C₂₃H₂₁N₂O₃S 413.5 (calc.) Large aromatic system; high lipophilicity -
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide 3-(4-Methylsulfonylphenyl)propanamide C₂₀H₂₄N₂O₅S₂ 436.5 Sulfonyl group; moderate polarity
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide Oxalamide + 2-methoxyphenethyl C₂₁H₂₅N₃O₅S 431.5 Dual amide; methoxy group enhances solubility
Naphtho[2,1-b]furan derivatives (e.g., Compound 3 in ) Nitro and acetamide groups Varies ~400–450 Antibacterial activity; nitro group for reactivity

Key Observations:

Aromatic vs. Aliphatic Substituents: The target compound’s 2-naphthamide group provides a larger aromatic surface compared to the propanamide chain in or the oxalamide in . In contrast, the methoxy group in may improve aqueous solubility, a critical factor in bioavailability.

The nitro group in naphthofuran derivatives (e.g., ) is associated with antibacterial activity but may also confer reactivity risks (e.g., mutagenicity).

Molecular Weight and Drug-Likeness :

  • All analogs fall within the 400–450 Da range, adhering to Lipinski’s rule of five for oral bioavailability.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-naphthamide?

The synthesis of this compound requires careful selection of coupling reagents and protection/deprotection strategies for reactive functional groups. For example, Method D (as described in ) involves nucleophilic substitution reactions using potassium carbonate as a base and chlorinated intermediates. Key steps include:

  • Intermediate purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the isothiazolidine-dioxide moiety.
  • Reaction monitoring : Employ TLC or HPLC-MS to track reaction progress and minimize side products like unreacted naphthamide precursors.
  • Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) and solvent polarity (e.g., DMF for high-temperature reactions) .

Q. How can structural characterization be performed to confirm the identity of the compound?

A multi-technique approach is recommended:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the isothiazolidine-dioxide ring geometry .
  • NMR spectroscopy : Assign peaks for diagnostic protons (e.g., methyl groups on the phenyl ring at δ ~2.3 ppm, aromatic protons on naphthamide at δ 7.5–8.5 ppm).
  • High-resolution mass spectrometry (HR-MS) : Confirm the molecular ion peak (e.g., [M+H]+) with <2 ppm mass error .

Q. What methodologies are effective for assessing the compound’s purity in pharmacological studies?

  • HPLC-DAD : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) and UV detection at 254 nm. Purity >95% is typically required for in vitro assays.
  • Elemental analysis : Verify C, H, N, and S content within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA) : Detect residual solvents or decomposition products below 1% .

Advanced Research Questions

Q. How can researchers identify the pharmacological targets of this compound?

  • Kinase profiling : Screen against panels of >100 kinases (e.g., Eurofins KinaseProfiler) to identify inhibition patterns. Similar isothiazolidine derivatives have shown activity against VEGFR and MAPK pathways .
  • Cellular thermal shift assays (CETSA) : Quantify target engagement by measuring protein stability shifts in lysates treated with the compound.
  • Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated cell lines, focusing on pathways like apoptosis or inflammation .

Q. What in vitro models are suitable for studying the compound’s mechanism of action?

  • Immortalized cell lines : Use HEK293 or HeLa cells transfected with reporters (e.g., NF-κB luciferase) to assess anti-inflammatory activity.
  • Primary neurons : Evaluate neuroprotective effects using oxygen-glucose deprivation (OGD) models, with viability measured via MTT assay.
  • 3D tumor spheroids : Test anti-proliferative effects in colorectal cancer (HCT116) spheroids, correlating results with Western blotting for caspase-3 cleavage .

Q. How should contradictory data between in vitro and in vivo efficacy be analyzed?

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability (e.g., via LC-MS/MS) to identify poor absorption or rapid metabolism.
  • Metabolite identification : Use UPLC-QTOF-MS to detect active/inactive metabolites in liver microsomes.
  • Dose-response recalibration : Adjust dosing regimens (e.g., twice-daily administration) to maintain therapeutic plasma levels .

Q. What strategies are recommended for resolving polymorphism in crystalline forms of the compound?

  • Solvent screening : Recrystallize from polar aprotic solvents (e.g., DMSO, acetonitrile) and analyze via PXRD to identify stable polymorphs.
  • Thermal analysis : Use DSC to detect melting point variations (>5°C differences indicate distinct forms).
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in polymorphs using CrystalExplorer .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace the naphthamide group with benzofuran or imidazo[1,2-a]pyridine (see ) to enhance solubility.
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to improve metabolic stability.
  • Docking simulations : Use AutoDock Vina to predict binding poses against targets like COX-1/2, comparing results with biochemical IC50 data .

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